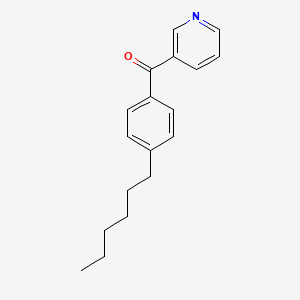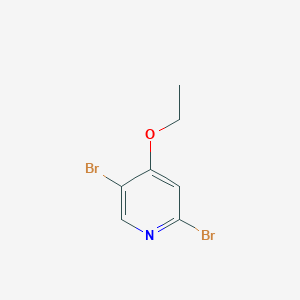
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group, an isopropyl group, and a trifluoromethyl group attached to the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl and a trifluoromethyl group.
Esterification: The resulting pyrazole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用機序
The mechanism of action of Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is influenced by its structural features:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the pyrazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Ethyl 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(1-isopropyl-3-(difluoromethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
特性
分子式 |
C11H15F3N2O2 |
|---|---|
分子量 |
264.24 g/mol |
IUPAC名 |
ethyl 2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8-6-16(7(2)3)15-10(8)11(12,13)14/h6-7H,4-5H2,1-3H3 |
InChIキー |
YJCCRMRGZOMOIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN(N=C1C(F)(F)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



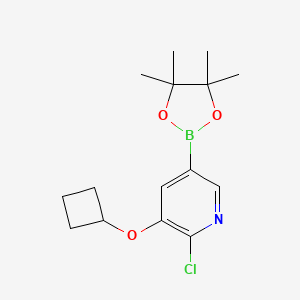
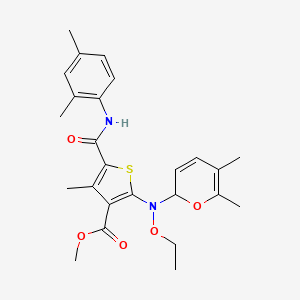
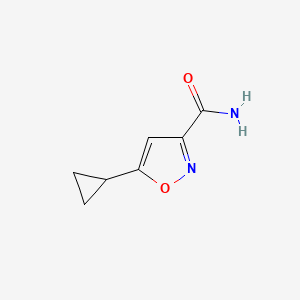
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
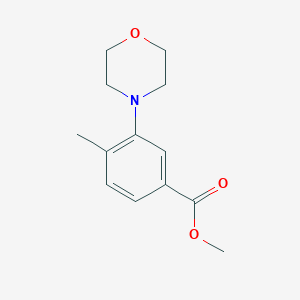
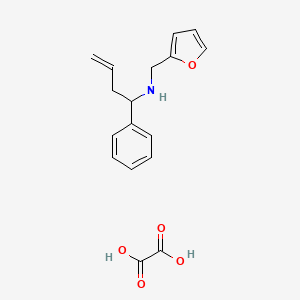

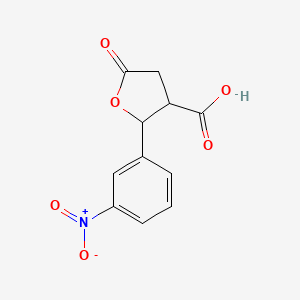
![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)
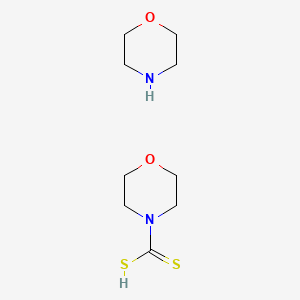
![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)
